N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-methyl-5-pyridin-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-10-9-6-8(12-13-9)7-4-2-3-5-11-7/h2-6H,1H3,(H2,10,12,13) |
InChI Key |
GCXHJAVYNPPWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NNC(=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Construction
The pyrazole ring is commonly synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. The 3-aminopyrazole derivatives are often prepared by condensation of β-ketonitriles with hydrazines, which is a versatile and efficient approach for 5-aminopyrazoles synthesis.
Introduction of the N-Methyl Group
N-Methylation of pyrazoles can be achieved by starting with N-methylhydrazines or by post-synthetic methylation of pyrazole nitrogen. Direct use of N-methylhydrazine in condensation reactions with β-ketonitriles or related precursors is a straightforward way to obtain N-methyl-substituted pyrazoles.
Installation of the 5-(Pyridin-2-yl) Substituent
The attachment of the pyridin-2-yl group at the 5-position of the pyrazole ring can be accomplished by:
- Using β-diketones or β-ketonitriles bearing the pyridin-2-yl substituent.
- Cross-coupling reactions (e.g., Suzuki coupling) on halogenated pyrazole intermediates with pyridin-2-yl boronic acids or equivalents.
Specific Preparation Methods and Reaction Conditions
Direct Preparation from Primary Amines and β-Dicarbonyl Compounds
A recent method reported involves the direct synthesis of N-substituted pyrazoles from primary amines and 1,3-dicarbonyl compounds under mild conditions without inorganic reagents. This method can be adapted to N-methyl substitution by using N-methylamine derivatives or N-methylhydrazine as the amine component.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-methylhydrazine + β-ketonitrile (pyridin-2-yl substituted) | DMF, 85 °C, 1.5 h | ~46% | Mild, no inorganic reagents, chromatography purification |
Stepwise Synthesis via Halogenated Intermediates
An alternative approach involves synthesizing 5-bromo-1-methyl-1H-pyrazol-3-amine as an intermediate, which can then be subjected to cross-coupling with pyridin-2-yl boronic acid to install the pyridin-2-yl substituent.
- Starting from diethyl butynedioate or 1-methyl-1H-pyrazol-3-amine.
- Use of n-butyl lithium and cyanogen bromide in tetrahydrofuran at low temperature to introduce bromine at the 5-position.
- Subsequent reaction with hydroxylamine hydrochloride to form the 3-amine.
- This method avoids highly toxic reagents and harsh conditions by optimizing the synthetic route.
Suzuki Cross-Coupling for Pyridin-2-yl Substitution
Halogenated pyrazole intermediates (e.g., 5-bromo-N-methyl-1H-pyrazol-3-amine) can undergo Suzuki cross-coupling with pyridin-2-yl boronic acid under palladium catalysis to yield the target compound.
| Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd(PPh3)4 or Pd(dppf) | K2CO3 or Na2CO3 | Dioxane/H2O | 80-100 °C | 6-12 h | 50-75% | Standard Suzuki conditions |
Characterization Data Supporting the Preparation
Typical characterization data for this compound or closely related compounds include:
Summary Table of Preparation Routes
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct condensation with N-methylhydrazine | N-methylhydrazine + β-ketonitrile (pyridin-2-yl substituted) | DMF, 85 °C, 1.5 h | Mild, no toxic reagents | Moderate yields (~46%) |
| Halogenated intermediate route | 5-bromo-1-methyl-1H-pyrazol-3-amine + pyridin-2-yl boronic acid | Pd catalyst, base, 80-100 °C, 6-12 h | High selectivity, modular | Multi-step, requires handling of sensitive reagents |
| Suzuki cross-coupling | 5-bromo-pyrazole + pyridin-2-yl boronic acid | Pd catalyst, aqueous base, heat | Well-established, good yields | Requires halogenated intermediate |
Exhaustive Research Findings and Notes
- The direct method using primary amines or hydrazines is gaining popularity due to operational simplicity and environmentally benign conditions.
- The halogenated intermediate method, although more complex, allows for late-stage diversification and is suitable for library synthesis in medicinal chemistry.
- Suzuki cross-coupling is a robust method to install the pyridin-2-yl group with good functional group tolerance.
- Characterization data from literature confirm the structural integrity of the synthesized compounds and validate the synthetic routes.
- Avoidance of toxic reagents like cyanogen bromide and harsh conditions is a current trend in optimizing synthetic routes for safety and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated forms .
Scientific Research Applications
N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Molecular Properties
The table below compares N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine with structurally related pyrazol-3-amine derivatives:
Key Observations:
- Pyridine Position : Substitution at pyridin-2-yl (vs. pyridin-3-yl) enhances electronic interactions due to the nitrogen's proximity, influencing binding affinity in biological targets .
- Positional Isomerism : Moving the amine group from the 3- to 4-position (as in 5-(Pyridin-2-yl)-1H-pyrazol-4-amine) alters hydrogen-bonding capacity and solubility .
Pharmacological and Physicochemical Profiles
- Solubility : The N-methyl group in the target compound improves aqueous solubility compared to N-ethyl or CF₃-substituted analogs .
- Bioactivity : Pyridin-2-yl derivatives generally show higher antimicrobial and kinase-inhibitory activity than pyridin-3-yl variants, attributed to optimized π-stacking .
- Toxicity : Chlorinated analogs (e.g., 4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine) exhibit increased cytotoxicity, limiting therapeutic utility .
Biological Activity
N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrazole precursors. For instance, one method involves the use of N-methylpyrazole and pyridine-2-carboxaldehyde under acidic conditions to yield the target compound.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. For example, a study demonstrated that certain pyrazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. The IC50 values for these compounds ranged from 0.08 to 12.07 mM, indicating significant potency against cancer cell lines such as A549 and MCF-7 .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 0.283 | Tubulin polymerization inhibition |
2. Anti-inflammatory Effects
This compound has also shown anti-inflammatory properties by inhibiting TNF-alpha release in LPS-stimulated cells. In vivo studies demonstrated that this compound significantly reduced inflammation in murine models, comparable to established anti-inflammatory drugs like indomethacin .
3. Antioxidant Activity
The antioxidant capacity of pyrazole derivatives has been evaluated using various assays, including the ABTS radical scavenging test. Compounds similar to this compound exhibited high radical-binding activity, suggesting potential applications in oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound:
Case Study 1: Anticancer Efficacy
A recent study published in MDPI focused on a series of pyrazole derivatives, including N-methyl variants. These compounds were tested against multiple cancer cell lines, revealing that those with a pyridine substitution exhibited enhanced anticancer activity due to their ability to interact with key cellular targets involved in proliferation and apoptosis .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory mechanism was elucidated through ELISA assays that measured TNF-alpha levels in treated mice. The results confirmed that N-methyl derivatives significantly inhibited TNF-alpha release, demonstrating their potential as therapeutic agents for autoimmune conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
